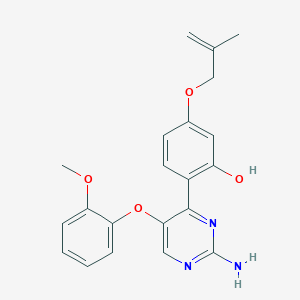
2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol, also known as AMP-PNP, is a non-hydrolyzable analog of ATP (adenosine triphosphate). It is widely used in biochemical and physiological research as a tool to study the mechanism of action of ATP-dependent enzymes and to investigate the role of ATP in various cellular processes.
Wissenschaftliche Forschungsanwendungen
Chemistry and Synthesis Techniques
Spin Interaction in Complexes
Research into Schiff and Mannich bases, including compounds with similar structural features to the specified chemical, has provided insights into the spin interactions within zinc complexes. These studies have implications for understanding the electronic properties of metal-organic frameworks and could contribute to the development of novel materials with specific magnetic or conductive properties (Orio et al., 2010).
Aldose Reductase Inhibitors
Pyrido[1,2-a]pyrimidin-4-one derivatives, which share structural similarities with the specified compound, have been investigated for their selective inhibition of aldose reductase, an enzyme implicated in diabetic complications. This research highlights the potential of structurally related compounds in the development of new therapeutic agents (La Motta et al., 2007).
Facile Synthesis Techniques
The development of acid-catalyzed reactions for synthesizing pyrimidine derivatives offers insights into more efficient and versatile synthetic routes. These methods could facilitate the production of a wide range of compounds with potential applications in pharmaceuticals and materials science (Gazizov et al., 2015).
Biological and Pharmaceutical Applications
Antifungal Properties
Research on derivatives of 4-Chloro-6-Methoxy-N,N-Dimethylpyrimidin-2-Amine, which bear structural resemblance to the specified compound, has demonstrated antifungal effects against significant types of fungi. This suggests potential applications of structurally similar compounds in developing new antifungal agents (Jafar et al., 2017).
Phenolic Structure-Activity Relationship in Cancer Research
Studies on the SAR of phenolics for the formation of harmful compounds during food preparation offer a foundation for understanding how structural features of phenolic compounds, including those similar to the specified chemical, can influence biological activity. This research may inform the development of safer food processing methods and the synthesis of beneficial dietary supplements (Hidalgo et al., 2018).
Environmental and Material Science Applications
Corrosion Inhibition
Schiff base compounds derived from vanillin, structurally related to the query chemical, have shown promising results as corrosion inhibitors. Such studies pave the way for the development of environmentally friendly corrosion protection strategies for metals (Satpati et al., 2020).
Eigenschaften
IUPAC Name |
2-[2-amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-(2-methylprop-2-enoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-13(2)12-27-14-8-9-15(16(25)10-14)20-19(11-23-21(22)24-20)28-18-7-5-4-6-17(18)26-3/h4-11,25H,1,12H2,2-3H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQKOLCVHNJBEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC(=C(C=C1)C2=NC(=NC=C2OC3=CC=CC=C3OC)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]acetonitrile](/img/structure/B2568066.png)
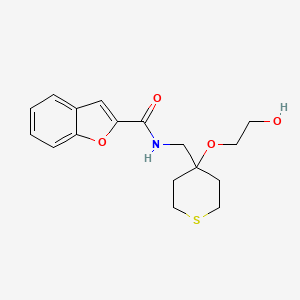
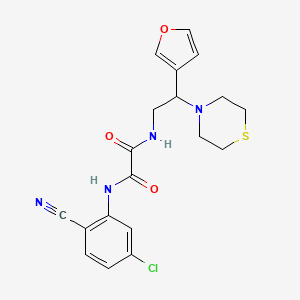

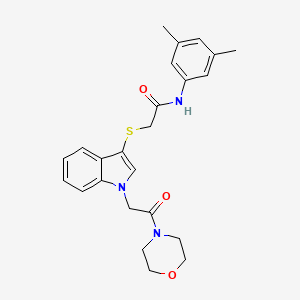

![N-[4-(diethylsulfamoyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2568080.png)
![1-(3-Chloro-4-methylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2568081.png)
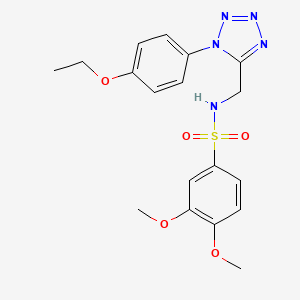
![4-chloro-3-[(2-methoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B2568084.png)
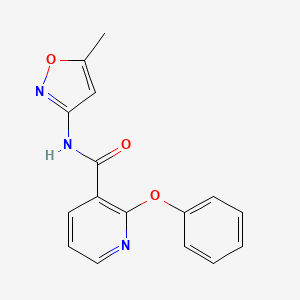

![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-8-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide](/img/structure/B2568087.png)
![(2R,3R)-2-[2-(Trifluoromethyl)phenyl]oxolane-3-carboxylic acid](/img/structure/B2568088.png)